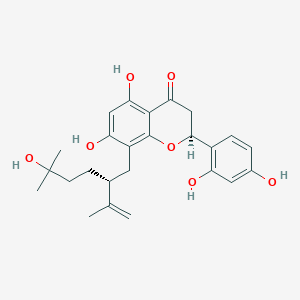
1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- is a chemical compound belonging to the phosphole family. Phospholes are heterocyclic compounds containing a phosphorus atom within a five-membered ring. This particular compound is characterized by the presence of an ethoxy group at the first position, a methyl group at the third position, and a partially saturated ring structure.
Métodos De Preparación
The synthesis of 1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- can be achieved through various synthetic routes. One common method involves the reaction of appropriate phosphine precursors with ethylating agents under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the success of the synthesis.
Análisis De Reacciones Químicas
1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield phosphole oxides, while reduction can lead to fully saturated phospholanes.
Aplicaciones Científicas De Investigación
This compound finds applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand in coordination chemistry studies. In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities. Industrial applications include its use as a catalyst in polymerization reactions and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form coordination complexes with metal ions, which can influence various biochemical processes. The presence of the ethoxy and methyl groups may also modulate its reactivity and binding affinity.
Comparación Con Compuestos Similares
1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- can be compared with other similar compounds, such as 3-methyl-1-phenyl-2-phospholene-1-oxide and 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. These compounds share structural similarities but differ in their substituents and degree of saturation. The unique combination of ethoxy and methyl groups in 1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- imparts distinct chemical and physical properties, making it a valuable compound for specific applications.
Propiedades
Número CAS |
51090-83-6 |
|---|---|
Fórmula molecular |
C7H13OP |
Peso molecular |
144.15 g/mol |
Nombre IUPAC |
1-ethoxy-3-methyl-2,5-dihydrophosphole |
InChI |
InChI=1S/C7H13OP/c1-3-8-9-5-4-7(2)6-9/h4H,3,5-6H2,1-2H3 |
Clave InChI |
FLCKLBWHXPHVLB-UHFFFAOYSA-N |
SMILES canónico |
CCOP1CC=C(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


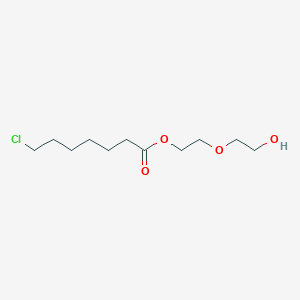

![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
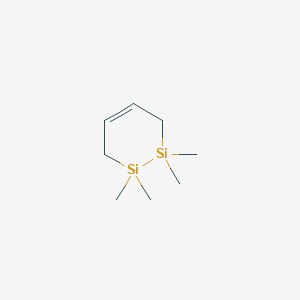
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
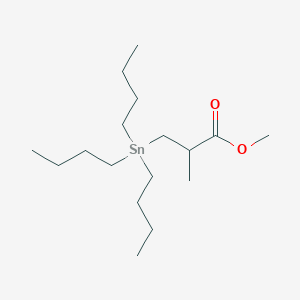
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
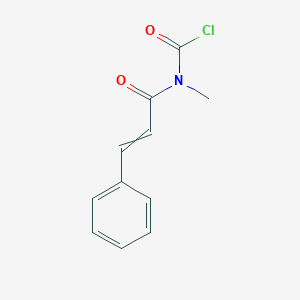
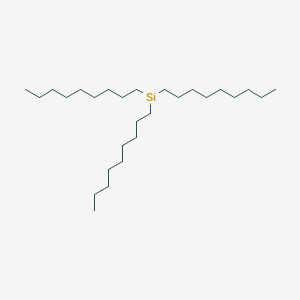
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
